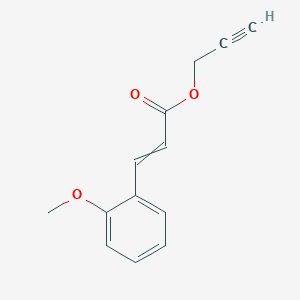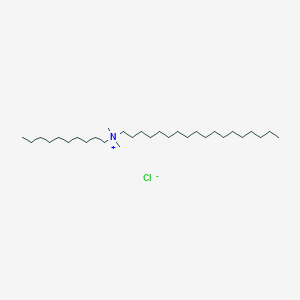![molecular formula C20H16O3 B14304670 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol CAS No. 112575-95-8](/img/structure/B14304670.png)
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol is an organic compound with a complex structure that includes a fluorene backbone substituted with hydroxymethyl and diol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzyl alcohol with suitable organic solvents, followed by cyclization in the presence of organic bases . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification methods such as chromatography and crystallization ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxymethyl groups to carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism by which 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol exerts its effects involves interactions with various molecular targets. The hydroxymethyl and diol groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxymethyl-phenol: Shares the hydroxymethyl group but lacks the fluorene backbone.
1,3-Propanediol-2-O-4’-(3’,5’-dimethoxy-1’-hydroxymethyl)phenyl ether: Contains similar functional groups but has a different core structure.
Eigenschaften
CAS-Nummer |
112575-95-8 |
|---|---|
Molekularformel |
C20H16O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)phenyl]-9H-fluorene-2,9-diol |
InChI |
InChI=1S/C20H16O3/c21-11-12-5-1-2-6-13(12)18-17(22)10-9-15-14-7-3-4-8-16(14)20(23)19(15)18/h1-10,20-23H,11H2 |
InChI-Schlüssel |
RLHAHBDBAMOSNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)C2=C(C=CC3=C2C(C4=CC=CC=C34)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
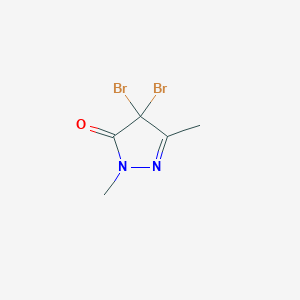
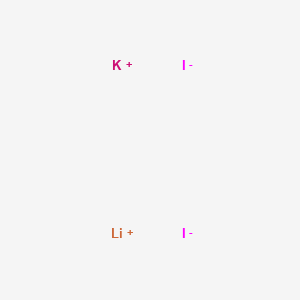
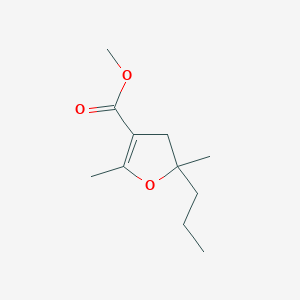

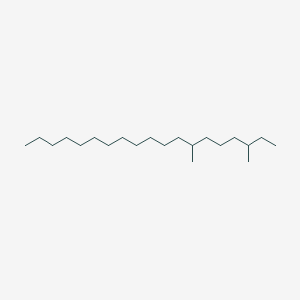
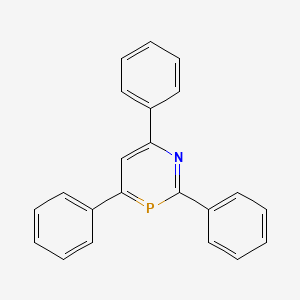
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

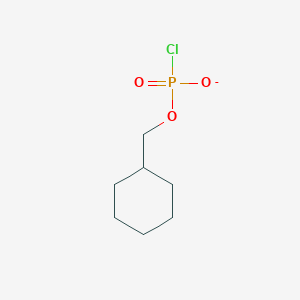
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
